The Versatility of PEG 8000 in Molecular Biology: A Technical Guide
The Versatility of PEG 8000 in Molecular Biology: A Technical Guide
Polyethylene (B3416737) glycol 8000 (PEG 8000) is a high-purity, water-soluble polymer with a nominal molecular weight of 8000 daltons. Its unique properties make it an indispensable tool in the molecular biology laboratory, where it is employed in a wide range of applications from the purification of macromolecules to the manipulation of cells. This in-depth technical guide provides a comprehensive overview of the core uses of PEG 8000, complete with detailed experimental protocols, quantitative data summaries, and visual workflows for researchers, scientists, and drug development professionals.
Core Applications and Mechanisms of Action
PEG 8000's utility in molecular biology stems from its ability to act as a molecular crowding agent. By excluding other macromolecules from the solution, it effectively increases their local concentration, driving processes such as precipitation and crystallization.[1] This "excluded volume" effect is the primary mechanism behind many of its applications.
The main applications of PEG 8000 in molecular biology include:
-
Precipitation of Macromolecules: PEG 8000 is widely used for the precipitation of plasmid DNA, bacteriophage particles, and proteins.[][3][4]
-
Cell Fusion: It facilitates the fusion of cell membranes, a critical step in the creation of hybridomas for monoclonal antibody production and in somatic cell genetics.[5][6][7]
-
Protein Crystallization: As a precipitating agent, PEG 8000 is a key component in many screening kits for determining the optimal conditions for protein crystal growth, which is essential for X-ray crystallography.[8][9]
-
Enhancement of Enzymatic Reactions: PEG 8000 can increase the efficiency of certain enzymatic reactions, such as the ligation of blunt-ended DNA fragments.[3][10]
-
Cell Culture and Drug Development: Studies have shown that PEG 8000 can influence cell proliferation and barrier function in certain cancer cell models, suggesting its potential in drug delivery and cancer research.[11][12]
Macromolecule Precipitation
The ability of PEG 8000 to precipitate macromolecules from solution is one of its most common applications. The concentration of PEG 8000 required for precipitation is dependent on the size and concentration of the target molecule.
Plasmid DNA Isolation
PEG 8000 precipitation is an effective method for purifying and concentrating plasmid DNA from bacterial lysates.[][13] This technique offers a cost-effective alternative to column-based purification methods.
| Parameter | Value/Range | Reference |
| PEG 8000 Final Concentration | 8% - 13% (w/v) | [][14] |
| NaCl Final Concentration | 0.8 M - 1.6 M | [] |
| Incubation Time | 20 minutes - overnight | [][15] |
| Incubation Temperature | 4°C (on ice) | [][15] |
| Centrifugation Speed | 10,000 x g - 16,000 x g | [15] |
| Centrifugation Time | 10 - 30 minutes | [][15] |
| Improved Recovery | From 20% to 80% | [14] |
-
Following bacterial cell lysis and removal of chromosomal DNA and cellular debris, transfer the supernatant containing the plasmid DNA to a clean tube.
-
Add a solution of PEG 8000 and NaCl to the supernatant to achieve the desired final concentrations (e.g., 10% PEG 8000 and 1.25 M NaCl).
-
Mix thoroughly by inverting the tube several times.
-
Incubate the mixture on ice for at least 1-2 hours. For higher yields, an overnight incubation at 4°C can be performed.[15]
-
Pellet the precipitated plasmid DNA by centrifugation at ≥10,000 x g for 15-30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the DNA pellet with 70% ethanol (B145695) to remove residual PEG and salt.
-
Air-dry the pellet and resuspend the purified plasmid DNA in a suitable buffer (e.g., TE buffer).
Bacteriophage Precipitation
PEG 8000 is the standard reagent for precipitating and concentrating bacteriophage particles from culture supernatants.[16][17] This step is crucial for phage display technologies and for the preparation of high-titer phage stocks.
| Parameter | Value/Range | Reference |
| PEG 8000 Final Concentration | 4% - 10% (w/v) | [18][19] |
| NaCl Final Concentration | 0.5 M - 2.5 M | [17][18] |
| Incubation Time | 15 minutes - overnight | [17][18] |
| Incubation Temperature | 4°C (on ice) | [16][17] |
| Centrifugation Speed | 11,000 x g - 13,000 x g | [16][19] |
| Centrifugation Time | 10 - 40 minutes | [18][19] |
-
Centrifuge the phage-containing bacterial culture to pellet the bacterial cells.
-
Transfer the supernatant to a new tube, taking care not to disturb the cell pellet.
-
Add a 5x PEG/NaCl stock solution (e.g., 20% PEG 8000, 2.5 M NaCl) to the supernatant to a final concentration of 1x.[17]
-
Mix gently by inversion.
-
Incubate the mixture on ice for at least 1 hour. For some phages, a longer incubation of up to overnight at 4°C may be beneficial.[18]
-
Pellet the phage particles by centrifugation at 12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant. A second brief centrifugation may be performed to remove any remaining liquid.
-
Resuspend the phage pellet in a suitable buffer, such as SM buffer or TBS.
Cell Fusion
PEG-mediated cell fusion is a fundamental technique for producing hybrid cells.[6][20] PEG brings adjacent cell membranes into close proximity, and upon its dilution, the membranes fuse. This process is central to the production of hybridomas for monoclonal antibody generation.
| Parameter | Value/Range | Reference |
| PEG Molecular Weight | 1500 - 8000 Da | [5][21][22] |
| PEG Concentration | 10% - 50% (w/v) | [5] |
| Exposure Time | 1 - 2 minutes | [22] |
| Temperature | Room Temperature or 37°C | [21] |
-
Prepare a mixed suspension of spleen cells from an immunized mouse and myeloma fusion partner cells at a desired ratio (e.g., 2:1).
-
Wash the cells to remove any serum.
-
Centrifuge the cell mixture to form a cell pellet.
-
Carefully remove the supernatant.
-
Gently loosen the cell pellet by tapping the tube.
-
Slowly add pre-warmed PEG 1500 or PEG 8000 solution (e.g., 1.5 ml per 3x10^8 cells) dropwise over 1-2 minutes while gently swirling the tube.[21][22]
-
Allow the cells to be in contact with the PEG for a short period (e.g., 30 seconds).[22]
-
Slowly dilute the PEG by adding pre-warmed serum-free medium dropwise over several minutes.
-
Centrifuge the fused cells and gently resuspend them in selection medium (e.g., HAT medium).
-
Plate the cells in 96-well plates for selection and screening of positive hybridoma clones.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. PEG 8000, Molecular Biology Grade (Polyethylene Glycol 8000) [promega.kr]
- 4. mpbio.com [mpbio.com]
- 5. Characterization of PEG-mediated electrofusion of human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyethylene glycol-mediated cell fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG 8000 - Ataman Kimya [atamanchemicals.com]
- 8. Rationalization of Membrane Protein Crystallization with Polyethylene Glycol Using a Simple Depletion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG 8000, Molecular Biology Grade (Polyethylene Glycol 8000) [worldwide.promega.com]
- 11. Higher Molecular Weight Polyethylene Glycol Increases Cell Proliferation While Improving Barrier Function in an In Vitro Colon Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Higher molecular weight polyethylene glycol increases cell proliferation while improving barrier function in an in vitro colon cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FSU - Biological Science [bio.fsu.edu]
- 14. EP0920497B1 - Purification of plasmid dna by peg-precipitation and column chromatography - Google Patents [patents.google.com]
- 15. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 16. Protocol - Phage PEG precipitation/purification [depts.washington.edu]
- 17. Small-Scale Preparation of Bacteriophage by PEG Precipitation | Antibody Design Labs [abdesignlabs.com]
- 18. neb.com [neb.com]
- 19. researchgate.net [researchgate.net]
- 20. Polyethylene Glycol-Mediated Cell Fusion | Springer Nature Experiments [experiments.springernature.com]
- 21. umass.edu [umass.edu]
- 22. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
